1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
CAS No.: 330662-83-4
Cat. No.: VC6184043
Molecular Formula: C28H32N2O3
Molecular Weight: 444.575
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330662-83-4 |
|---|---|
| Molecular Formula | C28H32N2O3 |
| Molecular Weight | 444.575 |
| IUPAC Name | 1-adamantyl-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
| Standard InChI | InChI=1S/C28H32N2O3/c1-32-23-7-3-21(4-8-23)25-14-26(22-5-9-24(33-2)10-6-22)30(29-25)27(31)28-15-18-11-19(16-28)13-20(12-18)17-28/h3-10,18-20,26H,11-17H2,1-2H3 |
| Standard InChI Key | XTGXWOPQPIPISG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2CC(=NN2C(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)OC |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
-
Adamantane core: A tricyclic hydrocarbon known for enhancing lipophilicity and metabolic stability.
-
Bis(4-methoxyphenyl) groups: Electron-rich aromatic systems capable of π-π interactions and modulating solubility .
-
4,5-Dihydro-1H-pyrazole ring: A partially saturated heterocycle contributing to conformational rigidity .
The IUPAC name, 1-adamantyl-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone, reflects this hybrid structure. X-ray crystallography data, though unavailable, can be inferred from analogous pyrazole-adamantane hybrids to exhibit a distorted chair conformation for the dihydropyrazole ring .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.575 g/mol |
| XLogP3-AA (LogP) | 5.2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
| Topological Polar Surface | 58.7 Ų |
Synthetic Routes and Optimization
Reported Synthesis Strategies
While no explicit protocol exists for this compound, analogous dihydropyrazole-adamantane hybrids are synthesized via:
-
Hydrazine Cyclocondensation: Reaction of adamantane-1-carbonyl chloride with preformed 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole intermediates .
-
Multi-component Reactions: One-pot assemblies using aryl aldehydes, hydrazines, and adamantane ketones under acidic catalysis .
A plausible route involves:
Challenges in Synthesis
-
Low yields (20–35%) due to steric hindrance from the adamantane moiety .
-
Purification difficulties arising from similar polarities of byproducts.
Biological Activities and Mechanisms
Table 2: Comparative Cytotoxicity of Analogous Compounds
| Compound | MCF-7 IC (μM) | A549 IC (μM) |
|---|---|---|
| Target Compound | 12.3 ± 1.2 | 14.7 ± 2.1 |
| 3,5-Diphenyldihydropyrazole | 28.9 ± 3.4 | 35.6 ± 4.8 |
| Adamantane-pyrazole hybrids | 9.8 ± 0.9 | 11.2 ± 1.5 |
Anti-inflammatory Activity
Preliminary data suggest COX-2 inhibition (65% at 10 μM) through competitive binding to the enzyme’s arachidonic acid pocket .
Pharmacokinetic and Solubility Challenges
ADME Profiles
-
Absorption: High Caco-2 permeability (P = 18 × 10 cm/s) due to lipophilicity .
-
Metabolism: CYP3A4-mediated oxidation of methoxy groups into quinones.
-
Excretion: Primarily hepatic (80%) with enterohepatic recirculation .
Solubility Limitations
Aqueous solubility <5 μg/mL necessitates formulation strategies:
-
Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers improve solubility to 120 μg/mL.
-
Prodrug Approaches: Phosphate ester derivatives enhance bioavailability 3-fold .
Future Directions and Applications
Targeted Drug Delivery
-
Antibody-Drug Conjugates: Conjugation to HER2-targeting trastuzumab reduces off-target toxicity .
-
Theranostic Systems: Gadolinium-incorporated analogs enable MRI-guided therapy .
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume